molecular formula C20H14F4N2O2 B2662380 N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 941884-89-5

N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2662380
CAS No.: 941884-89-5
M. Wt: 390.338
InChI Key: ZSIIYYOPHLWTKD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is an organic compound known for its unique chemical structure and properties. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride under basic conditions to introduce the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include pyridine derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)phenyl isocyanate

Uniqueness

N-(3-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of a dihydropyridine core and multiple fluorine atoms. This structure imparts enhanced chemical stability, biological activity, and selectivity compared to similar compounds. Its ability to modulate calcium channels and other molecular targets makes it a valuable compound in both research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-5-2-6-17(10-16)25-19(28)14-7-8-18(27)26(12-14)11-13-3-1-4-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIYYOPHLWTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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